![molecular formula C19H17NO4 B14171598 {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid CAS No. 924635-02-9](/img/structure/B14171598.png)
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid is a complex organic compound that features an indole core structure Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid typically involves multiple steps, starting from commercially available materials. One common method involves the protection of the indole nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to meet industrial standards, ensuring the compound’s consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects. The benzyloxycarbonyl group can also play a role in protecting the molecule from rapid degradation, enhancing its stability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
- 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
- Nα-[(2S)-2-{[(S)-(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethylphosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide
Uniqueness
What sets {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid apart is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the benzyloxycarbonyl group adds to its stability and potential for further functionalization, making it a valuable compound for various applications.
Propiedades
Número CAS |
924635-02-9 |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-13-7-8-17-16(9-13)15(10-18(21)22)11-20(17)19(23)24-12-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,21,22) |
Clave InChI |
ICLMLEXUEROXMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


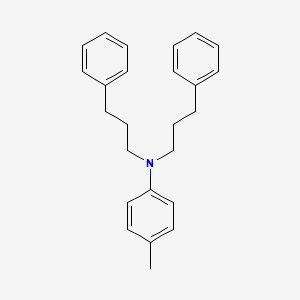
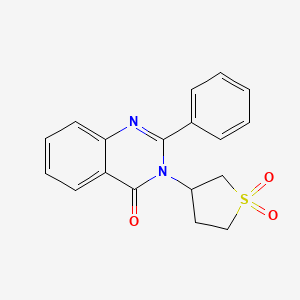

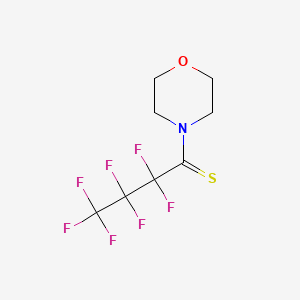
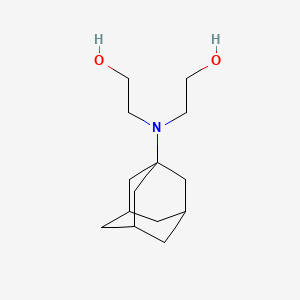
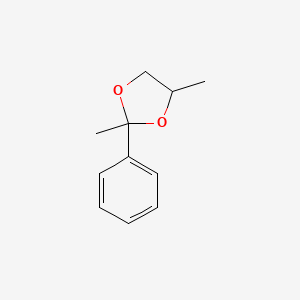

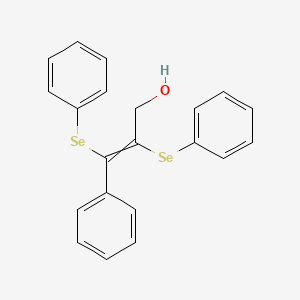
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

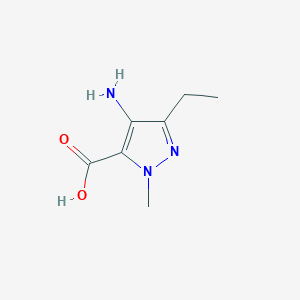
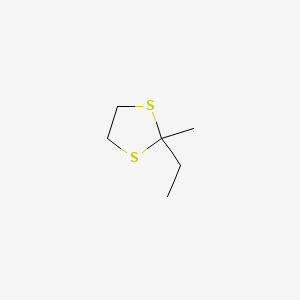
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
